
(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a 1,4-oxathiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-oxathiane ring, which is then functionalized with a hydroxymethyl group. The purine base is subsequently introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attacks.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the purine base or the oxathiane ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. The hydroxymethyl group and the oxathiane ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-9-(2-hydroxyethyl)-1H-purin-6(9H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
2-Amino-9-(1,4-dioxane-2-yl)-1H-purin-6(9H)-one: Contains a dioxane ring instead of an oxathiane ring.
Uniqueness
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is unique due to the presence of the oxathiane ring and the hydroxymethyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.
Eigenschaften
CAS-Nummer |
132062-74-9 |
|---|---|
Molekularformel |
C10H13N5O3S |
Molekulargewicht |
283.31 g/mol |
IUPAC-Name |
2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-19-2-5(1-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
InChI-Schlüssel |
ZYDLRIDAIHCBBM-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H](O[C@H](CS1)N2C=NC3=C2N=C(NC3=O)N)CO |
Kanonische SMILES |
C1C(OC(CS1)N2C=NC3=C2N=C(NC3=O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




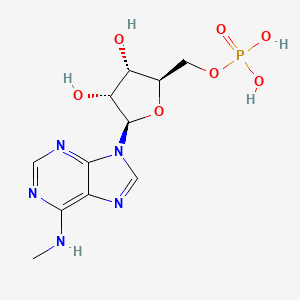
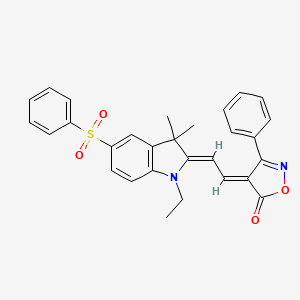
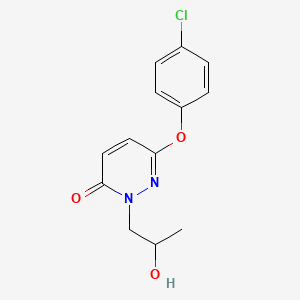
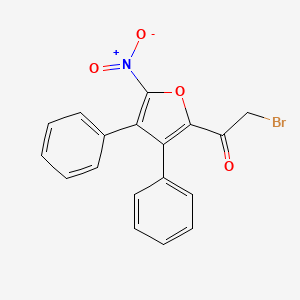

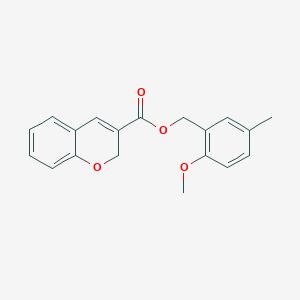
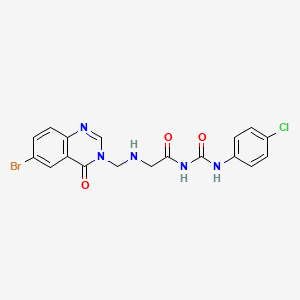
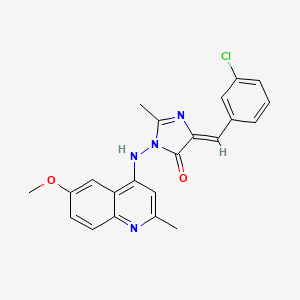
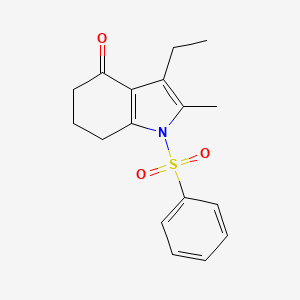

![4-[(Ethylcarbamoyl)amino]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B12922787.png)

